Cysteine Count and Disulfide-Bridge Architecture: DEFB107 vs. Canonical β-Defensins
DEFB107 possesses only five cysteine residues due to a CYS1→SER codon substitution, resulting in the loss of the canonical CYS1–CYS5 intramolecular disulfide bridge. While canonical six-cysteine β-defensins such as DEFB103 (hBD-3) and DEFB106 retain the full complement of three disulfide bonds, DEFB107 contains only two intra-molecular disulfide bonds, leaving one cysteine free [1]. This places DEFB107 in a distinct five-cysteine defensin subclass alongside Defr1, yet DEFB107 is functionally further differentiated from Defr1 by glutathione capping of the free cysteine rather than intermolecular dimerization [1][2].
| Evidence Dimension | Cysteine residue count and disulfide bridge number |
|---|---|
| Target Compound Data | 5 cysteine residues; 2 intra-molecular disulfide bridges; 1 free cysteine (glutathione-capped) |
| Comparator Or Baseline | Canonical β-defensins (e.g., DEFB103, DEFB106): 6 cysteine residues; 3 intra-molecular disulfide bridges. Defr1: 5 cysteine residues; forms covalent dimer via intermolecular disulfide bond at free cysteine. |
| Quantified Difference | DEFB107: 5 cysteines vs. 6 (canonical); DEFB107 glutathione-capped free cysteine vs. Defr1 intermolecular disulfide-linked dimer; predicted monoisotopic mass based on sequence (assuming 2 disulfide bridges and 1 free cysteine): 4264.03 Da; measured mass of synthetic product: 4571.10 Da (Δ = +307.07 Da, corresponding to glutathione capping) [1]. |
| Conditions | Chemical synthesis via solid-phase methodology; accurate mass measurement by FT-ICR mass spectrometry; disulfide connectivity determined by peptide mass mapping [1]. |
Why This Matters
The structural aberration in DEFB107 fundamentally alters its biochemical behavior relative to canonical defensins, directly impacting solubility, aggregation propensity, and antimicrobial potency—critical factors for any experimental or therapeutic application.
- [1] McCullough BJ, Eastwood H, Clark DJ, Polfer NC, Campopiano DJ, Dorin JA, Maxwell A, Langley RJ, Govan JRW, Bernstein SL, Bowers MT, Barran PE. Characterisation of DEFB107 by mass spectrometry: Lessons from an anti-antimicrobial defensin. Int J Mass Spectrom. 2006 May;252(2):126-135. View Source
- [2] Campopiano DJ, Clarke DJ, Polfer NC, Barran PE, Langley RJ, Govan JR, Maxwell A, Dorin JR. Structure-activity relationships in defensin dimers: a novel link between beta-defensin tertiary structure and antimicrobial activity. J Biol Chem. 2004 Nov 19;279(47):48671-9. View Source
